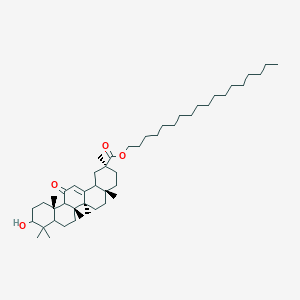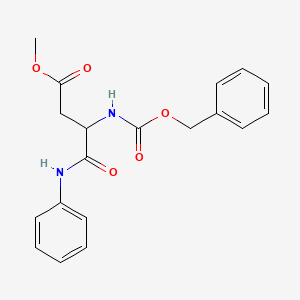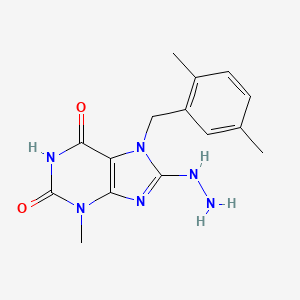![molecular formula C18H25FN2O2 B14783261 tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14783261.png)
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with isoquinoline and piperidine derivatives.
Fluorination: Introduction of the fluorine atom is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spiro Formation: The spiro linkage is formed through a cyclization reaction, often catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to replace specific atoms or groups within the molecule.
Scientific Research Applications
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Material Science: The unique spiro structure imparts interesting optical and electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The fluorine atom enhances its binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target proteins.
Comparison with Similar Compounds
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds such as:
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate:
2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one: This compound belongs to the isoquinolone class and has different electronic properties due to the presence of an imidazo ring.
The uniqueness of tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate lies in its spiro structure, which imparts distinct steric and electronic characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H25FN2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)12-20-11-13-10-14(19)4-5-15(13)18/h4-5,10,20H,6-9,11-12H2,1-3H3 |
InChI Key |
QXZXVMHFJGHIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


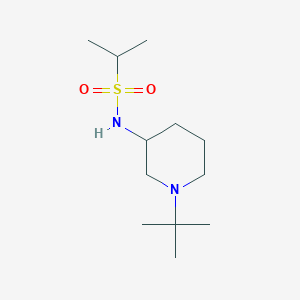
![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
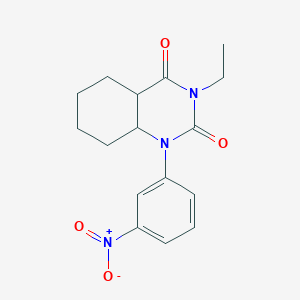
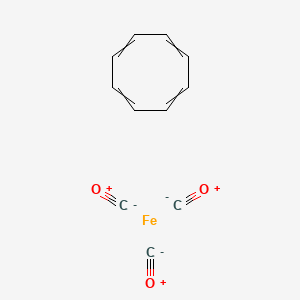
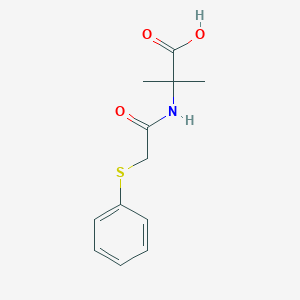
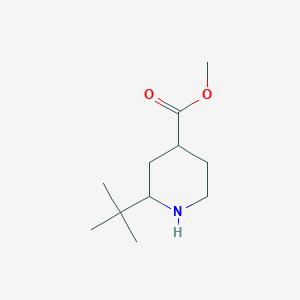
![6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine](/img/structure/B14783229.png)
![Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate](/img/structure/B14783231.png)
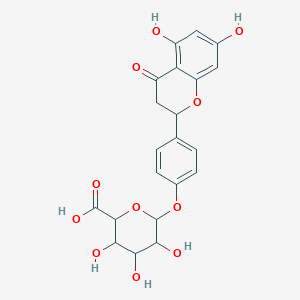
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
